N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Description
N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group, a methylphenylsulfonyl group, and an oxoprolinamide moiety
Properties
IUPAC Name |
N-(3-bromophenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S/c1-12-5-7-15(8-6-12)26(24,25)21-16(9-10-17(21)22)18(23)20-14-4-2-3-13(19)11-14/h2-8,11,16H,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJAFMRASWNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with a suitable sulfonyl chloride, such as 4-methylphenylsulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the intermediate N-(3-bromophenyl)-4-methylphenylsulfonamide.
Cyclization to Form Oxoprolinamide: The intermediate is then subjected to cyclization using a reagent like phosgene or triphosgene, which facilitates the formation of the oxoprolinamide ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the oxoprolinamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of N-(3-substituted phenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of 3-bromobenzoic acid and 4-methylphenylsulfonamide.
Scientific Research Applications
N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The oxoprolinamide moiety may contribute to the compound’s stability and bioavailability. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide: Shares the bromophenyl and methylphenylsulfonyl groups but differs in the amide linkage.
4-Bromophenyl 4-methylphenyl sulfone: Contains the bromophenyl and methylphenylsulfonyl groups but lacks the oxoprolinamide moiety.
Uniqueness
N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is unique due to the presence of the oxoprolinamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
